molecular formula C94H77NO47 B12713566 Dextromethorphan tannate CAS No. 1406-78-6

Dextromethorphan tannate

Cat. No.: B12713566
CAS No.: 1406-78-6
M. Wt: 1972.6 g/mol
InChI Key: HFUQPPONNTXWAO-VVRPOUSDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dextromethorphan tannate is prepared by reacting dextromethorphan with tannic acid. The reaction typically occurs at a temperature range of 80 to 180°C. This can be done either neat or as an aqueous slurry containing about 5 to 30 wt. % water .

Industrial Production Methods: In industrial settings, the preparation of this compound involves controlled reaction conditions to ensure high purity and extended-release properties. The process is designed to minimize the presence of unreacted dextromethorphan base, which is indicative of the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions: Dextromethorphan tannate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dextromethorphan tannate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Dextromethorphan tannate is unique due to its extended-release properties and high purity, making it particularly effective for long-lasting cough suppression without the addictive properties associated with other morphinan derivatives .

Properties

CAS No.

1406-78-6

Molecular Formula

C94H77NO47

Molecular Weight

1972.6 g/mol

IUPAC Name

[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate;(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C76H52O46.C18H25NO/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h1-20,52,63-65,76-101H,21H2;6-7,12,15,17H,3-5,8-11H2,1-2H3/t52-,63-,64+,65-,76+;15-,17+,18+/m11/s1

InChI Key

HFUQPPONNTXWAO-VVRPOUSDSA-N

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O

Origin of Product

United States

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